molecular formula C16H13ClN4OS B11997011 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11997011
M. Wt: 344.8 g/mol
InChI Key: GSVNXRCFIMGPQS-GIJQJNRQSA-N
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Description

2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a thioether linkage, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.

    Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether linkage.

    Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the hydrazide group.

    Schiff Base Formation: Finally, the hydrazide is condensed with 2-chlorobenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Analytical Chemistry: It serves as a reagent for the detection of certain analytes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylthio)acetohydrazide
  • 2-(1H-benzimidazol-2-ylthio)nicotinonitrile
  • 2-(1H-benzimidazol-2-ylthio)benzaldehyde

Uniqueness

2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13ClN4OS/c17-12-6-2-1-5-11(12)9-18-21-15(22)10-23-16-19-13-7-3-4-8-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+

InChI Key

GSVNXRCFIMGPQS-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)Cl

Origin of Product

United States

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